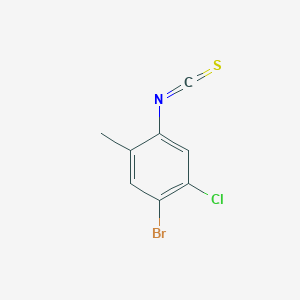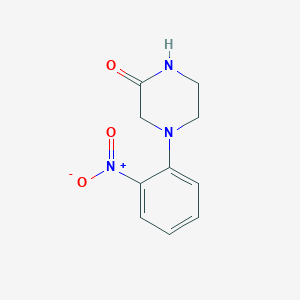
5-(Pyrid-3-yloxy)-2-furaldehyde
Descripción general
Descripción
5-(Pyrid-3-yloxy)-2-furaldehyde, also known as 5-PFO, is a naturally occurring compound found in various plants and fungi. It is a versatile and important building block for many synthetic organic compounds and has been used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and flavorings. 5-PFO has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Pathways: Research has demonstrated methods for synthesizing 5-pyridyl- and 5-aryl-2-furaldehydes from furaldehyde diethyl acetal through a four-step, one-pot procedure involving deprotonation, Li to Zn transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection, highlighting the compound's synthetic versatility (Gauthier et al., 2002).
- Physicochemical Properties: The novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol inner salt, with 5-(hydroxymethyl)-2-furaldehyde as a key intermediate, was synthesized and characterized, indicating the compound's potential in food science applications (Villard et al., 2003).
Catalytic Dehydration and Pyrolysis
- Catalytic Dehydration: Investigations into the acid-catalyzed conversion of fructose to 5-(hydroxymethyl)-2-furaldehyde (HMF) have identified intermediates and reaction paths in different solvents, providing insights into the production of valuable furanic compounds from renewable resources (Akien et al., 2012).
- Pyrolysis Mechanisms: Studies on the pyrolysis of monosaccharides and hemicellulose model compounds have elucidated mechanisms leading to the formation of furfural and HMF, advancing our understanding of biomass conversion processes (Wang et al., 2013).
Applications in Green Chemistry
- Heterogeneous Catalysis: Research into heterogeneously catalyzed reactions of carbohydrates has explored the production of furfural and hydroxymethylfurfural, indicating the potential of 5-(Pyrid-3-yloxy)-2-furaldehyde in sustainable chemical processes (Karinen et al., 2011).
- Microwave-Assisted Dehydration: A study demonstrated the efficient production of HMF from fructose and inulin using microwave heating and niobium or zirconium phosphate catalysts, showcasing the efficiency of using this compound derivatives in renewable monomer and bio-fuel production (Antonetti et al., 2017).
Propiedades
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKPDWNMSFIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428160 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857284-14-1 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)
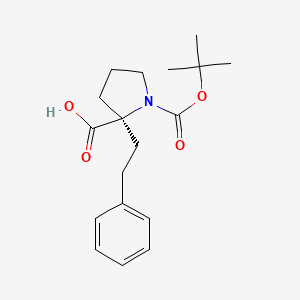

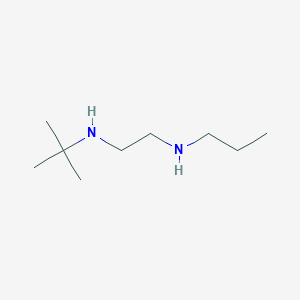

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)
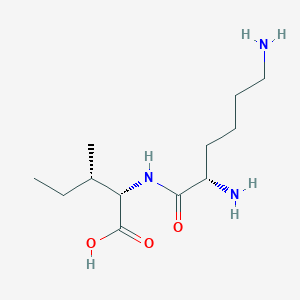
![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)
